

# DCVC: A Deep Dive into a Frontier Technology Venture Capital Firm

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for the Scientific and Drug Development Community

## **Executive Summary**

**DCVC**, formerly known as Data Collective, is a venture capital firm that has carved a distinct niche in the investment landscape by focusing on "deep tech".[1][2] Founded in 2011, the firm's central thesis is to back entrepreneurs leveraging artificial intelligence and other advanced computational methods to address significant global challenges in a capital-efficient manner, especially during the initial stages of a company's growth.[3][4] This guide provides a comprehensive overview of **DCVC**'s investment philosophy, their key areas of focus, and a detailed look into their portfolio companies that are particularly relevant to the fields of research, science, and drug development.

# The DCVC Investment Philosophy: A Computational Approach to Global Challenges

**DCVC**'s investment strategy is rooted in the belief that computational power can unlock solutions to some of the world's most pressing problems.[5] The firm actively seeks out companies that are not just developing novel technologies, but are also creating platforms that can generate proprietary data, leading to a virtuous cycle of algorithmic improvement and deeper insights.[5] This "deep tech" approach spans a multitude of sectors, including artificial intelligence, climate technology, robotics, space exploration, and critically for the audience of this guide, computational biology and healthcare.[1][6][7]



A core tenet of **DCVC**'s philosophy is the emphasis on capital efficiency in the early stages of development.[4] They gravitate towards companies that can achieve significant milestones with less capital than traditional approaches, often by leveraging computational models and simulations to de-risk and accelerate development before significant investment in physical infrastructure is required.[4]

### **Key Investment Sectors in the Life Sciences**

**DCVC**, and its dedicated life sciences fund **DCVC** Bio, have made significant investments in companies that are at the forefront of revolutionizing drug discovery and development.[6][8] Their portfolio in this domain can be broadly categorized into several key areas:

- Al-Driven Drug Discovery: A central focus for DCVC is the application of machine learning and artificial intelligence to fundamentally change how new therapeutics are identified and developed.
- Synthetic Biology: The firm invests in companies that are engineering biological systems for novel applications, from producing sustainable materials to creating new therapeutic modalities.[9][10]
- Computational Platforms for Biology: DCVC backs the development of platforms that can
  generate and analyze massive biological datasets, enabling a deeper understanding of
  disease and the identification of new therapeutic targets.

The following diagram illustrates the core components of **DCVC**'s deep tech investment thesis:





Click to download full resolution via product page

Caption: A diagram illustrating the core tenets of **DCVC**'s investment philosophy.

# Portfolio Spotlight: Pioneering Companies in Drug Development

**DCVC**'s portfolio is a testament to their investment thesis, featuring a range of companies that are making significant strides in their respective fields. For researchers and drug development professionals, the following companies are of particular interest:



| Company                      | Focus Area                                                                                       | Technology<br>Platform                                                                                                                                                                  | Notable<br>Partnerships/Fundi<br>ng                                                        |
|------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Recursion<br>Pharmaceuticals | Al-driven drug<br>discovery for rare and<br>common diseases.[11]<br>[12]                         | The Recursion OS (Operating System) integrates automated wet-lab experiments, high-throughput cellular imaging, and machine learning to create a map of human cellular biology.[11][13] | Partnerships with<br>Bayer and Roche;<br>significant venture<br>funding rounds.[13]        |
| Relation Therapeutics        | Al-powered drug<br>discovery with a focus<br>on immunology and<br>metabolic diseases.[7]<br>[14] | "Lab-in-the-Loop" platform that combines single-cell multi-omics from patient tissue, functional assays, and machine learning to identify and validate novel drug targets.[7] [15]      | Strategic collaboration with Novartis worth up to \$1.7 billion.[2][15] [16]               |
| AbCellera Biologics          | Al-powered antibody<br>discovery.[17]                                                            | A full-stack, Al-<br>powered drug<br>discovery platform<br>that searches and<br>analyzes the immune<br>system to find novel<br>antibodies.[17]                                          | Co-developed the first<br>authorized COVID-19<br>antibody therapy in<br>North America.[17] |
| Umoja Biopharma              | In-vivo CAR-T cell<br>therapy for cancer.[17]                                                    | A proprietary platform that enables the generation of CAR-T cells directly within the patient's body.[17]                                                                               | Part of the DCVC Bio portfolio.[17]                                                        |



## Methodologies and Experimental Workflows of Portfolio Companies

While detailed, proprietary experimental protocols of **DCVC**'s portfolio companies are not publicly available, it is possible to outline their high-level experimental and computational workflows based on public disclosures.

# Recursion Pharmaceuticals: A Phenotypic Approach to Drug Discovery

Recursion's platform is built on a foundation of high-throughput biology and machine learning. [11] Their workflow can be conceptualized as follows:

- Automated Cellular Perturbation: In their automated labs, millions of human cells are cultured and perturbed with a vast library of chemical compounds and genetic modifications.
   [11]
- High-Content Imaging: Robotic microscopes capture detailed images of these perturbed cells, generating a massive dataset of cellular phenotypes.[1]
- Machine Learning Analysis: Sophisticated machine learning models, including deep learning neural networks, analyze these images to identify subtle changes in cellular morphology.
- Biological and Chemical Relationship Mapping: By comparing the phenotypic signatures of different perturbations, Recursion's platform can infer the biological function of genes and the mechanism of action of compounds, leading to the identification of potential drug candidates and novel biological insights.[13]

The following diagram illustrates the experimental workflow of Recursion Pharmaceuticals:





Click to download full resolution via product page

Caption: A high-level overview of Recursion's drug discovery workflow.

## Relation Therapeutics: A "Lab-in-the-Loop" for Target Identification

Relation Therapeutics employs a "Lab-in-the-Loop" platform that iteratively combines computational analysis with experimental validation to increase the probability of success in



### drug development.[7][15]

- Patient-Derived Data: The process begins with the analysis of single-cell multi-omic data directly from patient tissues, providing a high-resolution view of disease biology.[7][16]
- Computational Target Identification: Machine learning algorithms analyze this complex data to identify genes and pathways that are causally linked to the disease.[15]
- Experimental Validation: The computationally identified targets are then validated using functional genomic and cellular assays in the lab.[15]
- Iterative Refinement: The results of these experiments are fed back into the computational models, creating a continuous loop of learning and refinement that leads to the selection of highly validated drug targets.[15]

The following diagram illustrates the "Lab-in-the-Loop" workflow of Relation Therapeutics:





Click to download full resolution via product page

Caption: A conceptual diagram of Relation Therapeutics' iterative discovery process.

### Conclusion

**DCVC** represents a significant force in the venture capital landscape, particularly for the scientific and drug development communities. Their focus on "deep tech" and the application of computational power to solve fundamental biological problems is fostering a new generation of companies with the potential to transform how we discover and develop new medicines. By backing platform-based approaches that generate vast amounts of proprietary data, **DCVC** is not only investing in individual assets but also in the engines of future discovery. For researchers and professionals in the life sciences, understanding the investment philosophy and the technological approaches of the companies within **DCVC**'s portfolio offers a glimpse into the future of their fields.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. machine-learning-made-simple.medium.com [machine-learning-made-simple.medium.com]
- 2. pharmexec.com [pharmexec.com]
- 3. pitchbook.com [pitchbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pitchbook.com [pitchbook.com]
- 7. Home | Relation [relationrx.com]
- 8. dcvc.com [dcvc.com]
- 9. venturecapitaljournal.com [venturecapitaljournal.com]



- 10. Account Suspended [evonetix.com]
- 11. Pioneering Al Drug Discovery | Recursion [recursion.com]
- 12. Recursion Pharmaceuticals Case Study | Google Cloud [cloud.google.com]
- 13. Big tech meets biotech: Recursion and the AI gold rush in pharma [pharmaceutical-technology.com]
- 14. Relation lands \$26m to accelerate biology-driven programs in osteoporosis and beyond [longevity.technology]
- 15. Lab-in-a-loop specialist Relation attracts Novartis alliance | pharmaphorum [pharmaphorum.com]
- 16. Relation and Novartis collaborate in atopic diseases | BioWorld [bioworld.com]
- 17. synbiobeta.com [synbiobeta.com]
- To cite this document: BenchChem. [DCVC: A Deep Dive into a Frontier Technology Venture Capital Firm]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195094#what-is-dcvc-and-what-do-they-invest-in]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





